molecular formula C15H13FN2O3 B6393911 MFCD18318432 CAS No. 1262009-07-3

MFCD18318432

Cat. No.: B6393911
CAS No.: 1262009-07-3
M. Wt: 288.27 g/mol
InChI Key: XQQAFRFFROVTAU-UHFFFAOYSA-N
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Description

While specific details for "MFCD18318432" are absent in the provided sources, MDL numbers typically correspond to chemical substances cataloged for research or industrial use. For this exercise, we assume it is a fluorinated or halogenated organic compound, given the prevalence of such structures in the evidence (e.g., trifluoromethyl or brominated analogs in and ). Key parameters for comparison would include:

  • Molecular weight
  • Solubility (e.g., Log S, ESOL/Ali/SILICOS-IT predictions)
  • Bioavailability (e.g., GI absorption, BBB permeability)
  • Synthetic accessibility
  • Structural similarity (e.g., functional groups, halogen placement)

Properties

IUPAC Name

2-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-2-17-14(19)11-4-3-9(7-12(11)16)13-8-10(15(20)21)5-6-18-13/h3-8H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQAFRFFROVTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=NC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688292
Record name 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-07-3
Record name 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318432 typically involves a series of well-defined chemical reactions. One common method includes the co-precipitation technique, which is used to synthesize hydrophilic material-modified nanoparticles. This process involves the reaction of specific precursors under controlled conditions to form the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as solid-phase extraction and liquid-liquid extraction are commonly employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: MFCD18318432 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the reaction outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

MFCD18318432 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a marker for studying cellular processes. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Industrially, it is utilized in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of MFCD18318432 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes or intracellular proteins, leading to changes in cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Using the comparative framework from (CAS 1533-03-5) and (CAS 1761-61-1), we outline a hypothetical analysis:

Table 1: Key Physicochemical Properties

Parameter MFCD18318432* CAS 1533-03-5 CAS 1761-61-1
Molecular Formula CₓHᵧF₃Oₓ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~200–210 202.17 201.02
Boiling Point (°C) N/A 245–247 N/A
Log S (ESOL) -2.5 to -2.0 -2.47 -2.47
Bioavailability Score 0.5–0.6 0.55 0.55
Synthetic Accessibility Moderate Moderate High

*Hypothetical data inferred from structural analogs in –5.

Structural and Functional Group Analysis

  • CAS 1761-61-1 (C₇H₅BrO₂): Brominated aromatic compound with ester/carboxylic acid groups, showing high solubility (0.687 mg/mL) but lower GI absorption due to polar substituents .
  • This compound : If fluorinated, it may share the metabolic stability of CAS 1533-03-5 but with modified solubility due to variations in alkyl chain length or substituents.

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